3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-chlorobenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes.
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Lacks the chlorophenylmethyl group but shares the core thiazolidine structure.
2-Chlorobenzylthiazole: Contains a thiazole ring instead of a thiazolidine ring.
Chlorophenylthiazole: Similar aromatic substitution but with a different heterocyclic ring.
Uniqueness: 3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine ring and the chlorophenylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-8-4-2-1-3-7(8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYHMSTAQITND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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